Didysprosium trisulphate

Descripción general

Descripción

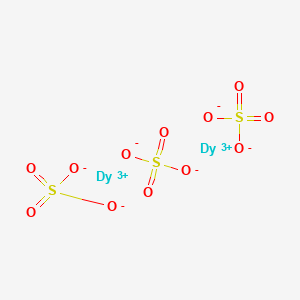

Dysprosium trisulphate is a chemical compound that is part of the ECHA Substance Information . The molecular formula is Dy2O12S3 . Dysprosium is a member of the periodic table and is typically found in similar properties and electron configurations in its outer shell .

Synthesis Analysis

There are several methods to synthesize Dysprosium compounds. For instance, a trinuclear dysprosium single-molecule magnet was synthesized with a perfectly equilateral triangular structure . Another study reported the synthesis and characterization of a Dysprosium (III)–Iron (III) heterodinuclear complex .Molecular Structure Analysis

The molecular structure of Dysprosium compounds can vary. For example, a trinuclear dysprosium single-molecule magnet was reported to have a perfectly equilateral triangular structure . The Ising-like anisotropy of each Dy (III) site is oriented almost normal to the triangular plane .Chemical Reactions Analysis

The chemical reactions involving Dysprosium compounds can be complex and are often dependent on the specific conditions and other chemicals involved .Aplicaciones Científicas De Investigación

Recovery and Separation of Rare Earth Elements

Dysprosium(III) sulfate can be used in the recovery and separation of rare earth elements. In a study, hydrogenated Dowex 50WX8 resin was used for the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M .

Wastewater Treatment

Dysprosium(III) sulfate has applications in wastewater treatment. A polyurethane sponge-supported titanium phosphate with graphene oxide, abbreviated as GO@TiP-Sponge, was tested for the removal and recovery of trace dysprosium Dy(III), a rare-earth element, in water using batch experiments . The GO@TiP-Sponge showed an excellent affinity for dysprosium with theoretical capacity reaching 576.17 mg/g according to the Langmuir model .

Use in Solar Cells and Fuel Cells

Metallic ions of Dysprosium(III) sulfate can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar cells and fuel cells .

Biosorption Studies

Dysprosium(III) sulfate is used in biosorption studies. For instance, the mechanism of adsorption of Dy(III) on M. indica bark powder was identified using FTIR (Fourier transform infrared) spectroscopy of the raw and modified bark carried out before and after adsorption .

Propiedades

IUPAC Name |

dysprosium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWXWKDFOLALOB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890741 | |

| Record name | Sulfuric acid, dysprosium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didysprosium trisulphate | |

CAS RN |

14373-91-2 | |

| Record name | Sulfuric acid, dysprosium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014373912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, dysprosium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, dysprosium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)